C.I. 蒽蓝 1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“C.I. Ingrain Blue 1”, also known as “Alcian Blue”, is a type of phthalocyanine compound primarily used in the manufacturing of dyes and pigments . It is a basic copper phthalocyanine dye whose copper content imparts a blue color . It is tetravalent, cationic, and water-soluble in nature .

Physical and Chemical Properties Analysis

“C.I. Ingrain Blue 1” is a solid chemical compound that is mostly found in powder form . The powder is dark, bluish-violet in color . It has a melting point of -98 °C and a boiling point of 65 °C . Its flash point is 11 °C . “C.I. Ingrain Blue 1” is found to dissolve in cold water but is insoluble in methyl alcohol or methanol . It is a stable compound and is non-corrosive in glass .

科学研究应用

理化特性和分析方法

一项研究调查了作为“阿利新蓝”出售的各种商业染料批次的理化特性,识别出四种不同的蓝色酞菁染料,包括原始的蒽蓝 1(CI 74000)和变种“阿利新蓝吡啶”。这项研究提出了对生物染色委员会 (BSC) 分析方案的扩展,提供了一种方法来区分不同类别的阿利新蓝染料以及与原始阿利新蓝 8G (Ali 等,2022)。

环境和工业应用

另一项研究探讨了 Ingrain 应用数字岩石物理技术通过钻屑量化碳酸盐储层特性的应用。该技术使用先进的 CT 扫描仪以高分辨率捕捉储层岩石样品的结构,包括其孔隙空间和矿物基质。这种方法为传统岩心分析提供了一种快速且经济高效的替代方案,用于了解储层特性 (Diaz,2010)。

分子动力学和材料科学

在材料科学中,一项大规模经典分子动力学研究调查了晶粒缺陷对纳米晶铜中晶粒生长动力学的影响。研究发现,与无缺陷样品相比,在具有高浓度扩展晶粒缺陷的样品中,再结晶过程明显更快。这项研究有助于了解如何增强纳米结构材料的热稳定性 (Dremov 等,2021)。

环境科学中的吸附行为

研究了活性炭上各种活性染料(包括 C.I. 活性蓝 2)的吸附行为,以了解水处理中的去除过程。这项研究与环境清洁和水净化有关,提供了在不同条件下活性炭在染料吸附中的有效性的见解 (Al-Degs 等,2008)。

作用机制

Target of Action

Alcian Blue 8GX, also known as C.I. Ingrain Blue 1, primarily targets acidic polysaccharides such as glycosaminoglycans in cartilages and other body structures, some types of mucopolysaccharides, and the sialylated glycocalyx of cells . These targets are crucial components of the extracellular matrix and cell surfaces, playing vital roles in cellular communication, adhesion, and structural integrity .

Mode of Action

As a polyvalent basic dye, Alcian Blue 8GX interacts with its targets through ionic bonding . It forms salt linkages with the acid groups of acid mucopolysaccharides . This interaction results in the staining of these targets, allowing for their visualization under a microscope .

Biochemical Pathways

For instance, it could affect the biosynthesis and degradation of glycosaminoglycans, which are involved in various biological processes, including cell signaling, tissue repair, and inflammation .

Pharmacokinetics

Given its use as a staining agent in histology, it is likely that its bioavailability and distribution are primarily determined by its application method and the characteristics of the tissue being stained .

Result of Action

The primary result of Alcian Blue 8GX’s action is the staining of its targets, turning them blue to bluish-green . This staining allows for the visualization and study of acidic polysaccharides and glycosaminoglycans in tissues, contributing to our understanding of their structure and function .

Action Environment

The action of Alcian Blue 8GX can be influenced by various environmental factors. For instance, its solubility and thus its ability to stain tissues can be affected by the pH and ionic strength of the solution in which it is dissolved . Additionally, its stability and efficacy as a staining agent may be influenced by storage conditions, with optimal storage recommended at room temperature .

安全和危害

未来方向

In recent years, there has been some difficulty obtaining the dye . Other dyes similar to “C.I. Ingrain Blue 1”, although not necessarily belonging to the same dye class, have been suggested, especially in a method for demonstrating Helicobacter . They are used for acid mucopolysaccharides in the same way as “C.I. Ingrain Blue 1” and have no particular advantage for demonstrating mucin .

生化分析

Biochemical Properties

Alcian Blue 8GX interacts with various biomolecules, primarily acidic glycosaminoglycans . The dye forms insoluble complexes with these biomolecules, which aids in their visualization and quantitative determination . The binding of Alcian Blue 8GX to these biomolecules is believed to be due to electrostatic interactions between the cationic dye and the anionic groups present in the tissues .

Cellular Effects

Alcian Blue 8GX has significant effects on various types of cells and cellular processes. It is used as a counterstain to visualize histological tissue sections . Additionally, it aids in the in-situ quantification of marine biofilms produced by marine bacteria

Molecular Mechanism

The molecular mechanism of action of Alcian Blue 8GX involves its binding interactions with biomolecules. The dye forms salt linkages with the acid groups of acid mucopolysaccharides . This interaction is believed to be electrostatic, with the cationic dye binding to anionic groups in tissues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Alcian Blue 8GX can change over time. The product is known for its stability

Metabolic Pathways

The dye is known to interact with acidic glycosaminoglycans

Transport and Distribution

The dye is known to form complexes with acidic glycosaminoglycans , which could potentially influence its localization or accumulation

Subcellular Localization

The dye is known to bind to glycoproteins and glucosaminoglycans , which are typically found in the extracellular matrix and on the cell surface

属性

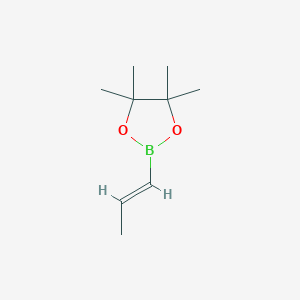

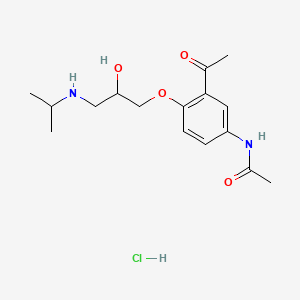

| { "Design of the Synthesis Pathway": "The synthesis pathway of C.I. Ingrain Blue 1 involves the condensation of 2-naphthol with 2,4-dinitrochlorobenzene followed by reduction and diazotization reactions.", "Starting Materials": [ "2-naphthol", "2,4-dinitrochlorobenzene", "Sodium hydroxide", "Sodium sulfite", "Hydrochloric acid", "Sodium nitrite" ], "Reaction": [ "Step 1: Dissolve 2-naphthol in sodium hydroxide solution and add 2,4-dinitrochlorobenzene. Heat the mixture to 80-90°C for 2-3 hours.", "Step 2: Cool the reaction mixture and filter the precipitate. Wash the precipitate with water and dry it.", "Step 3: Reduce the precipitate with sodium sulfite solution in the presence of hydrochloric acid.", "Step 4: Filter the reduced product and wash it with water.", "Step 5: Diazotize the reduced product with sodium nitrite in hydrochloric acid solution.", "Step 6: Add the diazonium salt to a solution of sodium hydroxide and stir for 30 minutes.", "Step 7: Filter the resulting precipitate and wash it with water.", "Step 8: Dry the final product, which is C.I. Ingrain Blue 1." ] } | |

CAS 编号 |

75881-23-1 |

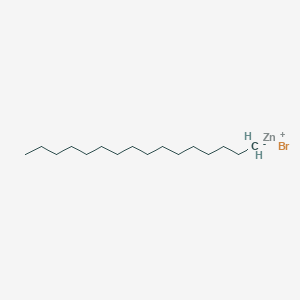

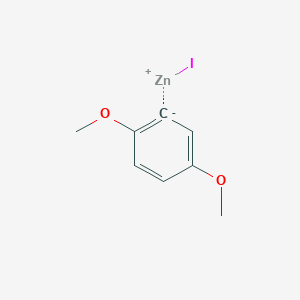

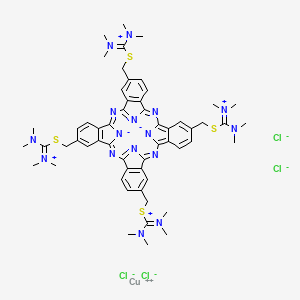

分子式 |

C56H70Cl4CuN16S4 |

分子量 |

1300.9 g/mol |

IUPAC 名称 |

copper;[dimethylamino-[[(1Z,11Z)-15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,4(9),5,7,11,13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-octadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride |

InChI |

InChI=1S/C56H70N16S4.4ClH.Cu/c1-65(2)53(66(3)4)73-29-33-17-21-37-41(25-33)49-58-45(37)57-46-38-22-18-35(31-75-55(69(9)10)70(11)12)27-43(38)51(59-46)64-52-44-28-36(32-76-56(71(13)14)72(15)16)20-24-40(44)48(63-52)62-50-42-26-34(19-23-39(42)47(60-49)61-50)30-74-54(67(5)6)68(7)8;;;;;/h17-28,48,52H,29-32H2,1-16H3;4*1H;/q+2;;;;;+2/p-4 |

InChI 键 |

OBSNQDWGQFWBKH-UHFFFAOYSA-J |

手性 SMILES |

CN(C)C(=[N+](C)C)SCC1=CC2=C(C=C1)C\3[N-]C2/N=C\4/C5=C(C=CC(=C5)CSC(=[N+](C)C)N(C)C)C(=N4)N=C6C7=C(C=C(C=C7)CSC(=[N+](C)C)N(C)C)C(=N6)N=C8C9=C(C=C(C=C9)CSC(=[N+](C)C)N(C)C)/C(=N3)/[N-]8.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |

SMILES |

CN(C)C(=[N+](C)C)SCC1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)CSC(=[N+](C)C)N(C)C)C(=N7)N=C2[N-]3)CSC(=[N+](C)C)N(C)C)C9=C4C=C(C=C9)CSC(=[N+](C)C)N(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |

规范 SMILES |

CN(C)C(=[N+](C)C)SCC1=CC2=C(C=C1)C3[N-]C2N=C4C5=C(C=CC(=C5)CSC(=[N+](C)C)N(C)C)C(=N4)N=C6C7=C(C=C(C=C7)CSC(=[N+](C)C)N(C)C)C(=N6)N=C8C9=C(C=C(C=C9)CSC(=[N+](C)C)N(C)C)C(=N3)[N-]8.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |

物理描述 |

Greenish-black solid with metallic sheen; A mixture of geometric isomers; [Merck Index] Dark blue odorless crystals; [Caledon Laboratories MSDS] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。